molecular formula C10H8ClN3O2 B2641480 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 957478-42-1

1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B2641480
CAS No.: 957478-42-1
M. Wt: 237.64
InChI Key: FPLCBZBUHUXELU-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenylmethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 3-chlorobenzyl chloride with 3-nitropyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The pyrazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products:

    Reduction: 1-[(3-Aminophenyl)methyl]-3-nitro-1H-pyrazole

    Substitution: Various substituted pyrazoles depending on the nucleophile used

    Oxidation: Oxidized pyrazole derivatives

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group may play a role in the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

    1-[(3-Chlorophenyl)methyl]-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine.

    1-[(3-Chlorophenyl)methyl]-3-nitro-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-[(3-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a chlorophenylmethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-9-3-1-2-8(6-9)7-13-5-4-10(12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLCBZBUHUXELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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